molecular formula C24H20Cl2N2O3S. HNO3 B601485 Fenticonazole Sulfone Nitric Acid Salt CAS No. 80676-29-5

Fenticonazole Sulfone Nitric Acid Salt

Cat. No.: B601485
CAS No.: 80676-29-5
M. Wt: 550.41
InChI Key:
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Description

Fenticonazole Sulfone Nitric Acid Salt is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Biochemical Analysis

Biochemical Properties

Fenticonazole Impurity C Nitrate plays a significant role in biochemical reactions, particularly in the context of its antifungal properties. This compound interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a critical component of fungal cell membranes . By inhibiting these enzymes, Fenticonazole Impurity C Nitrate disrupts the integrity of the fungal cell membrane, leading to cell death. Additionally, this compound may interact with other proteins involved in fungal metabolism and cellular processes, further contributing to its antifungal effects.

Cellular Effects

Fenticonazole Impurity C Nitrate exerts various effects on different types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol synthesis, leading to increased membrane permeability and cell death . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in stress response and detoxification, which may help fungal cells adapt to the presence of the compound . In mammalian cells, Fenticonazole Impurity C Nitrate may have cytotoxic effects at high concentrations, potentially affecting cell viability and function.

Molecular Mechanism

The molecular mechanism of action of Fenticonazole Impurity C Nitrate involves its interaction with fungal cytochrome P450 enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and increased membrane permeability. Additionally, Fenticonazole Impurity C Nitrate may interact with other biomolecules, such as proteins involved in cellular stress response and detoxification, further contributing to its antifungal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenticonazole Impurity C Nitrate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Fenticonazole Impurity C Nitrate is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its antifungal activity . Long-term exposure to the compound can result in adaptive responses in fungal cells, such as changes in gene expression and metabolic pathways, which may affect the compound’s efficacy .

Dosage Effects in Animal Models

The effects of Fenticonazole Impurity C Nitrate vary with different dosages in animal models. At low doses, the compound exhibits antifungal activity with minimal adverse effects . At higher doses, it may cause toxic effects, such as liver and kidney damage, as well as alterations in blood parameters . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is essential to determine the optimal dosage that maximizes antifungal activity while minimizing adverse effects in animal models .

Metabolic Pathways

Fenticonazole Impurity C Nitrate is involved in various metabolic pathways, including those related to its antifungal activity. The compound is metabolized by fungal cytochrome P450 enzymes, which convert it into inactive metabolites . This metabolic process is crucial for the compound’s detoxification and elimination from fungal cells. Additionally, Fenticonazole Impurity C Nitrate may affect metabolic flux and metabolite levels in fungal cells, further contributing to its antifungal effects .

Transport and Distribution

The transport and distribution of Fenticonazole Impurity C Nitrate within cells and tissues are essential for its antifungal activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in the cytoplasm and interacts with target enzymes and proteins. The distribution of Fenticonazole Impurity C Nitrate within tissues is influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins .

Subcellular Localization

Fenticonazole Impurity C Nitrate is localized in specific subcellular compartments, where it exerts its antifungal effects. The compound is primarily found in the cytoplasm, where it interacts with fungal cytochrome P450 enzymes and other target proteins . Additionally, Fenticonazole Impurity C Nitrate may be directed to specific organelles, such as the endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization is crucial for the compound’s activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles. For 1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole is unique due to its specific substitution pattern and the presence of both benzenesulfonyl and dichlorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[2-[[4-(benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O3S.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)31-16-18-6-9-21(10-7-18)32(29,30)20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHDNFHJIZAZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747785
Record name Nitric acid--1-[2-{[4-(benzenesulfonyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80676-29-5
Record name Nitric acid--1-[2-{[4-(benzenesulfonyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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